molecular formula C24H25ClN2O5S B2528515 ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE CAS No. 867040-34-4

ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2528515
CAS No.: 867040-34-4
M. Wt: 488.98
InChI Key: CUDQODRPYPPBCD-UHFFFAOYSA-N
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Description

ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a synthetic organic compound featuring a piperidine core substituted with a 6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl group and an ethyl carboxylate ester. This structure combines a quinoline scaffold—a heterocyclic aromatic system—with a sulfonyl group and a piperidine ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

ethyl 1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O5S/c1-3-32-24(28)16-10-12-27(13-11-16)23-20-14-17(25)4-9-21(20)26-15-22(23)33(29,30)19-7-5-18(31-2)6-8-19/h4-9,14-16H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDQODRPYPPBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperidine Ring Formation: The piperidine ring is introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate their activity.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its quinoline-sulfonyl-piperidine architecture. Below is a comparison with key analogues:

Table 1: Key Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound : ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE Not Available Likely ~C24H22ClNO5S ~480 (estimated) 6-Chloro-quinoline, 4-methoxybenzenesulfonyl, ethyl carboxylate
ETHYL 1-(4-CHLOROBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE 866135-91-3 C22H26ClNO5S 451.96 4-Chlorobenzyl, 4-methoxybenzenesulfonyl, ethyl carboxylate
ETHYL 4-((2-CHLORO-4-QUINAZOLINYL)SULFANYL)-1-PIPERIDINECARBOXYLATE 232618-28-9 C16H18ClN3O2S 351.86 2-Chloro-quinazoline, sulfanyl (S–) linkage, ethyl carboxylate
ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE 338748-31-5 C20H16ClF3N2O2 408.80 4-Chlorobenzylamino, 6-trifluoromethyl, quinoline, ethyl carboxylate

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s estimated molecular weight (~480 g/mol) exceeds that of most analogues (e.g., 351.86–451.96 g/mol), likely due to the bulky quinoline-sulfonyl group. The sulfonyl group enhances polarity and aqueous solubility compared to sulfanyl or benzyl-substituted analogues .
  • Boiling Point and Stability : Predicted boiling points for sulfonyl-containing analogues (e.g., 580.5±50.0 °C for the compound in ) suggest thermal stability, which may extend to the target compound .

Biological Activity

Ethyl 1-[6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate, a compound with potential pharmacological applications, has garnered interest due to its unique structure and biological activity. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C23H23ClN2O5S
  • Molecular Weight : 475.0 g/mol
  • CAS Number : 867040-36-6

Structural Features

The compound features a quinoline core substituted with a chloro group and a methoxybenzenesulfonyl moiety, linked to a piperidine ring. These structural elements are crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Acetylcholinesterase Inhibition : Piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Activity : Compounds with sulfonamide groups have demonstrated antimicrobial properties, potentially making this compound effective against certain bacterial strains .

Anticonvulsant Activity

In studies involving piperazine derivatives, significant anticonvulsant activity was observed. For example, derivatives similar to our compound have shown efficacy in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . This suggests that this compound may also possess anticonvulsant properties.

Cytotoxicity and Antitumor Activity

Preliminary studies indicate that compounds with similar structures can exhibit cytotoxic effects on various cancer cell lines. The presence of the quinoline moiety is often associated with enhanced antitumor activity due to its ability to intercalate DNA or inhibit topoisomerases .

Case Studies

  • Study on Acetylcholinesterase Inhibition :
    • Objective : To evaluate the inhibitory effect of piperazine derivatives on acetylcholinesterase.
    • Findings : Certain derivatives showed strong binding affinity at the active site of acetylcholinesterase, which is critical for developing treatments for Alzheimer's disease .
  • Antimicrobial Activity Assessment :
    • Objective : To test the antimicrobial efficacy of sulfonamide-containing compounds.
    • Findings : Compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeCompound SimilarityObserved Effects
Acetylcholinesterase InhibitionPiperazine DerivativesSignificant inhibition in vitro
Anticonvulsant ActivityPiperazine DerivativesEfficacy in MES and scPTZ tests
Antimicrobial ActivitySulfonamide CompoundsEffective against multiple bacterial strains
Antitumor ActivityQuinoline DerivativesCytotoxic effects on cancer cell lines

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